
2,7-Dibromo-9-(2-bromoethyl)-9-decyl-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dibromo-9-(2-bromoethyl)-9-decyl-9H-fluorene is an organic compound that belongs to the fluorene family. This compound is characterized by the presence of bromine atoms at the 2 and 7 positions, a bromoethyl group at the 9 position, and a decyl chain also at the 9 position of the fluorene core. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9-(2-bromoethyl)-9-decyl-9H-fluorene typically involves multiple steps. One common method starts with the bromination of fluorene to introduce bromine atoms at the 2 and 7 positions. This is followed by the alkylation of the 9 position with a bromoethyl group and a decyl chain. The reaction conditions often involve the use of strong bases and solvents like tetrahydrofuran or dimethylformamide to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromo-9-(2-bromoethyl)-9-decyl-9H-fluorene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction Reactions: The compound can be reduced to remove bromine atoms or other functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorene derivatives, while oxidation and reduction reactions can produce alcohols, ketones, or alkanes.
Scientific Research Applications
2,7-Dibromo-9-(2-bromoethyl)-9-decyl-9H-fluorene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: The compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism by which 2,7-Dibromo-9-(2-bromoethyl)-9-decyl-9H-fluorene exerts its effects depends on the specific application. In chemical reactions, the bromine atoms and the bromoethyl group play a crucial role in facilitating various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,7-Dibromo-9,9-bis(n-octyl)fluorene: Similar in structure but with octyl chains instead of a decyl chain and a bromoethyl group.
2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene: Contains bromohexyl groups instead of a decyl chain and a bromoethyl group.
Uniqueness
2,7-Dibromo-9-(2-bromoethyl)-9-decyl-9H-fluorene is unique due to the presence of both a bromoethyl group and a decyl chain at the 9 position. This unique combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
874353-21-6 |
|---|---|
Molecular Formula |
C25H31Br3 |
Molecular Weight |
571.2 g/mol |
IUPAC Name |
2,7-dibromo-9-(2-bromoethyl)-9-decylfluorene |
InChI |
InChI=1S/C25H31Br3/c1-2-3-4-5-6-7-8-9-14-25(15-16-26)23-17-19(27)10-12-21(23)22-13-11-20(28)18-24(22)25/h10-13,17-18H,2-9,14-16H2,1H3 |
InChI Key |
XBEJQVDFWCELTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


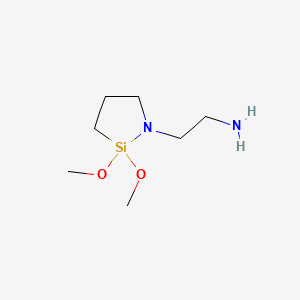
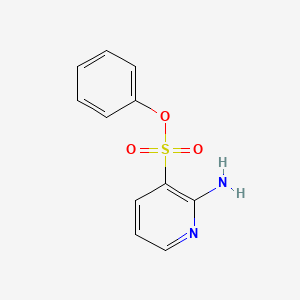

![1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL](/img/structure/B12588757.png)
![Bis[bis[2-(trifluoromethyl)phenyl]phosphino]methane](/img/structure/B12588770.png)
![Silane, (1,1-dimethylethyl)dimethyl[[1-(2-propynyl)undecyl]oxy]-](/img/structure/B12588775.png)
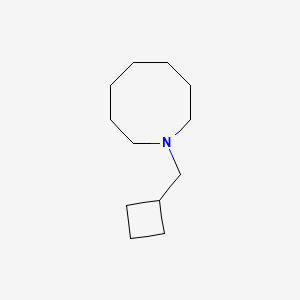
![3-Pyridinecarbonitrile, 2-bromo-4-[(4-methoxyphenyl)methoxy]-](/img/structure/B12588792.png)
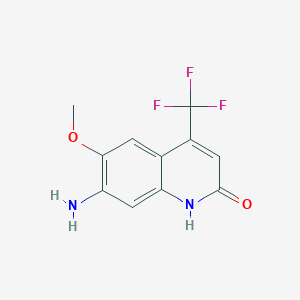
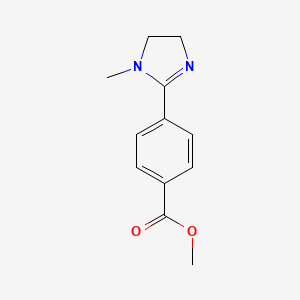
![2-[(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide](/img/structure/B12588810.png)
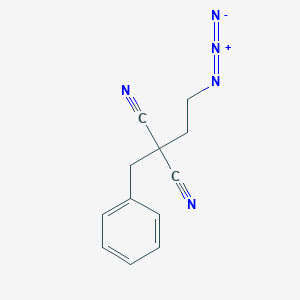
![(2,3-Dimethyl-3H-pyrrolo[2,3-b]pyridin-3-yl)methanesulfonic acid](/img/structure/B12588815.png)

